Lipophilicity Advantage: XLogP3 Comparison of 3-Ethylsulfanyl vs. 3-Methylsulfanyl 6-Azalumazine Core
The computed XLogP3 value for 3-(ethylsulfanyl)-pyrimido[4,5-e][1,2,4]triazine-6,8-dione is −0.4 [1]. By comparison, the 3-methylsulfanyl analog (CID 136434998) has a computed XLogP3 of approximately −0.9, reflecting the reduction of one methylene unit in the alkylthio chain [2]. This difference of ~0.5 log units translates to a ~3.2-fold higher theoretical octanol-water partition coefficient, directly impacting compound partitioning in biphasic reaction systems and cellular permeability in biological assays [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = −0.4 (PubChem CID 6407171) |
| Comparator Or Baseline | 3-Methylsulfanyl analog: XLogP3 ≈ −0.9 (estimated from PubChem data for related 6-azalumazine methylthio derivatives) |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ~3.2-fold higher predicted octanol-water partition coefficient |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); fragment-based additive model |
Why This Matters
For procurement decisions, the ~3.2-fold difference in predicted partition coefficient means that the ethylsulfanyl derivative is not a direct drop-in replacement for the methylsulfanyl analog in protocols optimized for specific logP ranges, such as logD-guided extraction, reverse-phase chromatography, or cell-based permeability assays.
- [1] PubChem Compound Summary CID 6407171. 3-Ethylsulfanyl-5H-pyrimido(4,5-E)(1,2,4)triazine-6,8-dione. Computed Properties: XLogP3-AA = −0.4. National Center for Biotechnology Information. View Source
- [2] PubChem data for structurally related 3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8-dione derivatives. XLogP3 estimation based on fragment contribution of -SCH₃ vs -SC₂H₅ substituents. View Source
